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Compound Name:

Chlorophenoxy)methyllpiperidine
CAS No.: 63608-31-1

Cat. No.: B1627811

Get Quote

An In-depth Technical Guide to 4-[(2-
Chlorophenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2-
Chlorophenoxy)methyl]piperidine, a heterocyclic amine of significant interest in medicinal
chemistry. The document details its chemical identity, including its CAS number and molecular
weight, and presents a detailed synthesis protocol derived from contemporary research.
Furthermore, this guide elucidates the compound's biological significance as an inhibitor of 1,4-
dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a critical
enzyme in the menaquinone biosynthetic pathway. The structure-activity relationship (SAR)
insights that led to its development are discussed, positioning this molecule within the broader
context of novel anti-tuberculosis drug discovery. This document is intended to serve as a
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valuable resource for researchers and professionals engaged in the fields of chemical
synthesis, drug development, and infectious disease research.

Core Chemical Identity

4-[(2-Chlorophenoxy)methyl]piperidine is a piperidine derivative characterized by a 2-
chlorophenoxy methyl substituent at the 4-position of the piperidine ring. Its core chemical and
physical properties are summarized in the table below.

Property Value Source
CAS Number 63608-31-1 [11[2]
Molecular Formula C12H16CINO [1]
Molecular Weight 225.72 g/mol [1]
4-[(2-
IUPAC Name chlorophenoxy)methyl]piperidi
ne

. . . Inferred from related piperidine
Predicted Physical Form Solid at room temperature o
derivatives

Soluble in organic solvents

. o Inferred from related piperidine
Predicted Solubility (e.g., methanol, DMSO); low

o derivatives
solubility in water

Synthesis Protocol

The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine has been reported as part of a
broader structure-activity relationship (SAR) study aimed at developing inhibitors for MenA in
Mycobacterium tuberculosis. The synthetic route is a multi-step process that can be adapted
for the synthesis of a variety of analogous compounds.

Conceptual Synthesis Workflow

The synthesis of (phenoxymethyl)piperidine derivatives generally involves the nucleophilic
substitution of a leaving group on a piperidine precursor with a phenoxide. A common and
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effective method is the Williamson ether synthesis. The following diagram illustrates a logical
workflow for the synthesis of the title compound.

Starting Materials Intermediate Steps

5[ Phenoxide Formation Key Reaction Final Product & Purification
2-Chlorophenol "\ (Base treatment)
Avmr Tl Purification
amso 4-[(2-Chlorophenoxy)methyl]piperidine (e.g., Chromatography)
Piperidin-4-ylmethanol ge Actvatoniciscone.
(e.g., to a tosylate or mesylate)

Click to download full resolution via product page

Caption: A potential synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine.

Detailed Experimental Protocol

The following protocol is adapted from the general procedures described for the synthesis of a
library of piperidine derivatives, including 4-[(2-Chlorophenoxy)methyl]piperidine.

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

e To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in
dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition
of p-toluenesulfonyl chloride (1.2 eq).

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Upon completion, quench the reaction with water and extract the product with DCM.

o Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the tosylated intermediate.

Step 2: Synthesis of tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate

» To a solution of 2-chlorophenol (1.2 eq) in a suitable aprotic polar solvent such as N,N-
dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0
°C.

 Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation
of the phenoxide.

e Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DMF to
the reaction mixture.

» Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

 After cooling to room temperature, quench the reaction by the slow addition of water.

o Extract the product with a suitable organic solvent such as ethyl acetate.

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

« Filter and concentrate the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel.

Step 3: Deprotection to yield 4-[(2-Chlorophenoxy)methyl]piperidine

 Dissolve the purified tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate (1.0 eq)
in a solution of hydrochloric acid in dioxane (e.g., 4 M HCI) or trifluoroacetic acid (TFA) in
DCM.

« Stir the reaction mixture at room temperature for 1-2 hours.

e Monitor the deprotection by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.
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 If an HCl salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate
solution) and the free base extracted with an organic solvent.

e Dry the organic layer, filter, and concentrate to yield the final product, 4-[(2-
Chlorophenoxy)methyl]piperidine.

Spectroscopic and Physicochemical Data
(Predicted)

Experimentally determined spectroscopic and physical data for 4-[(2-
Chlorophenoxy)methyl]piperidine are not extensively available in the public domain. The
following data are predicted based on the analysis of its constituent functional groups and data
from structurally related compounds.

Data Type Predicted Characteristics

Aromatic protons (chlorophenyl group): ~6.8-7.4
1H NMR ppm. Methylene protons (O-CH2): ~3.9-4.2 ppm.
Piperidine ring protons: ~1.2-3.0 ppm.

Aromatic carbons: ~110-160 ppm. Methylene
13C NMR carbon (O-CHz): ~70-75 ppm. Piperidine ring
carbons: ~25-50 ppm.

Mass Spec (ESI-MS) [M+H]* at m/z = 226.1

Expected to be a solid with a melting point likely
] ] in the range of 50-150 °C, depending on its
Melting Point ) o
crystalline form and whether it is a free base or

a salt.

Biological Activity and Mechanism of Action

The primary biological significance of 4-[(2-Chlorophenoxy)methyl]piperidine lies in its
activity as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from
Mycobacterium tuberculosis.
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Target: MenA in the Menaquinone Biosynthesis Pathway

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in M.
tuberculosis. This pathway is essential for the electron transport chain and, consequently, for
the survival of the bacterium, especially under the hypoxic conditions found within host
granulomas. The inhibition of MenA disrupts the production of menaquinone, leading to a
breakdown in cellular respiration and ultimately bacterial cell death. This makes the
menaguinone biosynthesis pathway a promising target for the development of new anti-
tuberculosis drugs.

The following diagram illustrates the role of MenA in the menaquinone biosynthesis pathway
and its inhibition by piperidine derivatives.

Caption: Inhibition of MenA by 4-[(2-Chlorophenoxy)methyl]piperidine disrupts the
menaquinone pathway.

Structure-Activity Relationship (SAR) Insights

The development of 4-[(2-Chlorophenoxy)methyl]piperidine was part of a systematic SAR
study that explored modifications to a lead piperidine-based MenA inhibitor. The research
focused on three key regions of the molecule: the aromatic ring, the linker, and the basic
amine. The presence of a chlorine atom at the 2-position of the phenoxy ring was found to be a
favorable substitution for maintaining potent activity against both the MenA enzyme and whole-
cell M. tuberculosis. These studies have been instrumental in identifying novel inhibitors with
improved potency and pharmacokinetic properties, highlighting the potential of this chemical
scaffold for further development as anti-tuberculosis agents.

Safety and Handling

Detailed toxicological data for 4-[(2-Chlorophenoxy)methyl]piperidine is not readily available.
As with any research chemical with unknown toxicological properties, it should be handled with
care in a well-ventilated area, preferably within a chemical fume hood. Personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should
be worn at all times.

Conclusion
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4-[(2-Chlorophenoxy)methyl]piperidine is a synthetically accessible compound with
demonstrated biological activity against a key enzyme in Mycobacterium tuberculosis. Its role
as a MenA inhibitor positions it as a valuable molecular scaffold for the development of novel
therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of its
chemical identity, a detailed synthesis protocol, and an in-depth discussion of its biological
context. Further research into the optimization of its pharmacokinetic and pharmacodynamic
properties is warranted to advance this promising class of compounds towards clinical
application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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